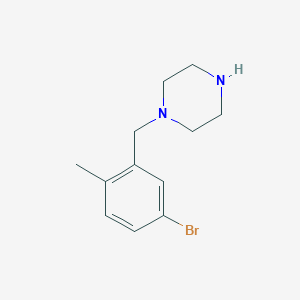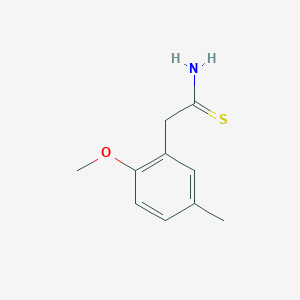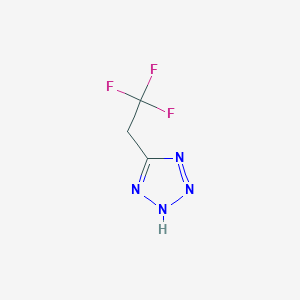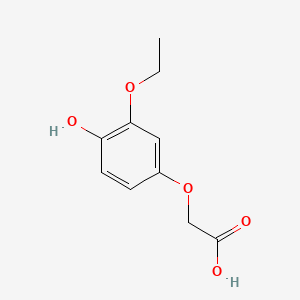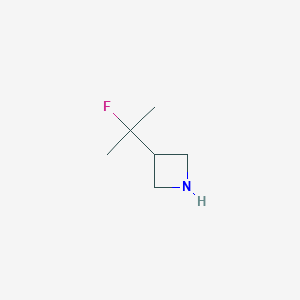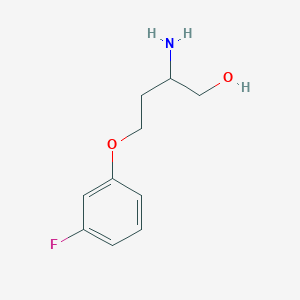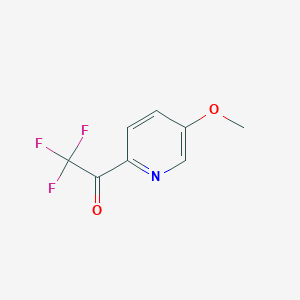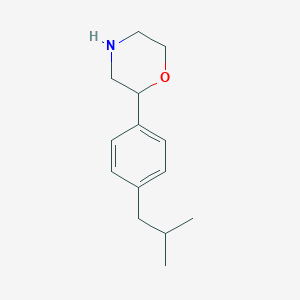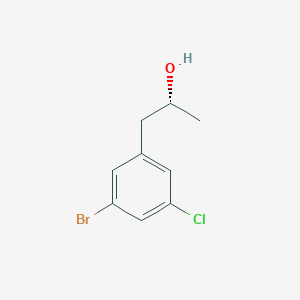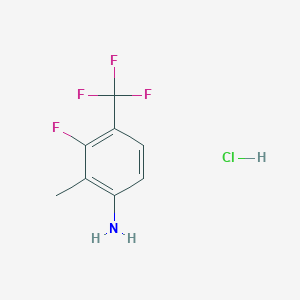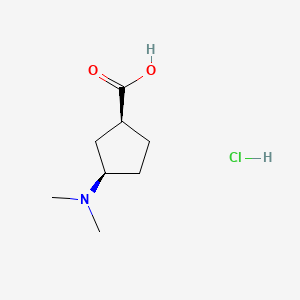
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride: is a chiral compound with potential applications in various fields of chemistry and pharmacology. The compound is characterized by its cyclopentane ring structure, which is substituted with a dimethylamino group and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as the source of the carboxyl group.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Chiral Intermediates: The compound can be used as a chiral building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, providing insights into enzyme function and regulation.
Receptor Binding Studies: It can be used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the field of central nervous system disorders.
Pharmacokinetics: Studies on the compound’s absorption, distribution, metabolism, and excretion can provide valuable information for drug design.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the production of various chemicals and pharmaceuticals.
Material Science: Its unique structure may find applications in the development of new materials with specific properties.
作用機序
The mechanism of action of rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
(1R,2S)-2-aminocyclopentane-1-carboxylic acid: Known for its antifungal properties.
(1R,2S)-cispentacin: Another chiral compound with similar structural features.
Uniqueness: rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts also enhances its applicability in various fields.
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
(1S,3R)-3-(dimethylamino)cyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9(2)7-4-3-6(5-7)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
InChIキー |
ALNXBWKQTCVXEK-UOERWJHTSA-N |
異性体SMILES |
CN(C)[C@@H]1CC[C@@H](C1)C(=O)O.Cl |
正規SMILES |
CN(C)C1CCC(C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




